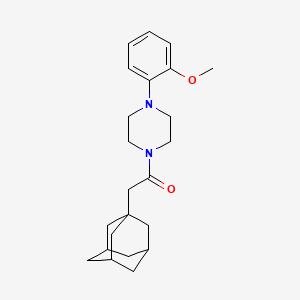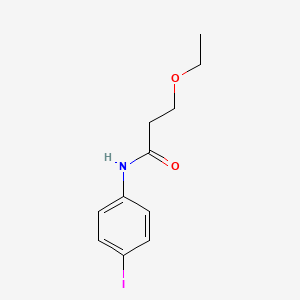![molecular formula C20H23FN2O4S B4200351 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-hydroxycyclohexyl)acetamide](/img/structure/B4200351.png)
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-hydroxycyclohexyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-hydroxycyclohexyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, hydroxycyclohexyl, and phenylsulfonyl groups attached to a glycinamide backbone, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-hydroxycyclohexyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves:
Formation of 4-fluorophenylglycine: This can be achieved through the reaction of 4-fluoroaniline with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Cyclohexylation: The intermediate 4-fluorophenylglycine is then reacted with cyclohexanol under acidic conditions to introduce the hydroxycyclohexyl group.
Sulfonylation: Finally, the compound is treated with phenylsulfonyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-hydroxycyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxycyclohexyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler amide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as Pd/C (palladium on carbon).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a simpler amide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-hydroxycyclohexyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-hydroxycyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N~1~-(2-hydroxycyclohexyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-bromophenyl)-N~1~-(2-hydroxycyclohexyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-methylphenyl)-N~1~-(2-hydroxycyclohexyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-hydroxycyclohexyl)acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-hydroxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c21-15-10-12-16(13-11-15)23(28(26,27)17-6-2-1-3-7-17)14-20(25)22-18-8-4-5-9-19(18)24/h1-3,6-7,10-13,18-19,24H,4-5,8-9,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAGINNZYHBCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B4200302.png)
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4200303.png)
![3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzonitrile](/img/structure/B4200306.png)
![N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B4200311.png)


![6-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4200331.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B4200337.png)
![furan-2-yl{4-[(1-methyl-5-nitro-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B4200342.png)

![N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B4200359.png)
